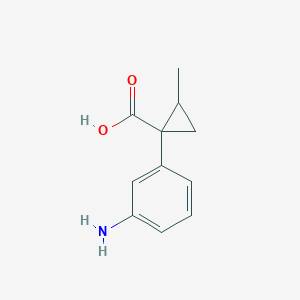

1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(3-aminophenyl)-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-6-11(7,10(13)14)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

NSDKRLQMROZCBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(C2=CC(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of α,β-unsaturated precursors

- Corey–Chaykovsky cyclopropanation is a widely used method for preparing cyclopropane-carboxylates. It involves the reaction of sulfonium or sulfoxonium ylides with α,β-unsaturated esters or acids to form cyclopropane rings with high stereocontrol.

- For example, ethyl 2-(3-aminophenyl)acrylate derivatives can be cyclopropanated to yield the corresponding 1-(3-aminophenyl)-2-substituted cyclopropane carboxylates.

- Subsequent hydrolysis of the ester group affords the free carboxylic acid.

Alkylation and cyclization from nitroacetate derivatives

- Nitroacetate esters (e.g., ethyl nitroacetate) can be alkylated with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) to form nitro-substituted cyclopropane carboxylates.

- Reduction of the nitro group to an amino group is typically achieved using tin(II) chloride in alcoholic solvents at mild temperatures.

- Hydrolysis of the ester group under basic conditions yields the free amino cyclopropane carboxylic acid.

Detailed Preparation Methods

Synthesis via Nitroacetate Alkylation and Cyclization (Patent CN103864635A)

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation & Cyclization | Nitroacetic acid ester + 1,2-dihaloethane, catalyst (wormwood salt or Na2CO3), solvent methylene dichloride, reflux 80-120°C | Forms nitrocyclopropane ester intermediate |

| 2 | Nitro reduction | Tin(II) chloride in methanol or ethanol, 15-20°C | Converts nitro group to amino group |

| 3 | Ester hydrolysis | NaOH or KOH in methanol or ethanol, reflux 70-90°C | Yields amino cyclopropane carboxylic acid |

| 4 | Purification | Crystallization from 95% ethanol, cooling stirred crystallization | Produces high purity product |

This method is efficient for preparing 1-aminocyclopropane-1-carboxylic acid derivatives and can be adapted for 3-aminophenyl substituents by selecting appropriate nitroacetate esters and alkylating agents.

Cyclopropanation of α,β-Unsaturated Esters (Literature Synthesis)

- Starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors, diazo-addition methods allow the synthesis of 2-substituted cyclopropane amino acids with high diastereoselectivity.

- Corey–Chaykovsky cyclopropanation is applied to α,β-unsaturated esters carrying the 3-aminophenyl substituent to form cyclopropane rings.

- Subsequent hydrolysis and deprotection steps yield the target amino acid.

This approach is useful for obtaining stereochemically defined cyclopropane amino acids and has been demonstrated for 2-methyl and 2-phenyl substituted derivatives.

Palladium-Catalyzed Arylation and Cyclopropane Formation (Patent WO2016180802A1)

- N-arylation of cyclopropane carboxamide intermediates using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0) with diphenylphosphino ligands) in toluene solvent with sodium tert-butoxide base.

- Subsequent cyclopropane ring formation and functional group manipulations yield aryl-substituted cyclopropane amino acids.

- Deprotection of Boc-protected intermediates with acidic conditions (e.g., 4N HCl in dioxane) finalizes the synthesis.

This method is applicable for aryl-substituted cyclopropane amino acids including 3-aminophenyl derivatives and allows for stereochemical control.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitroacetate alkylation & reduction | Ethyl nitroacetate, 1,2-dihaloethane, SnCl2, NaOH | Reflux in methylene dichloride, mild reduction, basic hydrolysis | Simple, scalable, high purity | Requires handling of nitro compounds |

| Corey–Chaykovsky cyclopropanation | α,β-unsaturated ester, sulfonium ylide | Mild conditions, stereoselective | High stereocontrol, versatile | Multi-step, requires precursor synthesis |

| Pd-catalyzed N-arylation + cyclopropanation | Pd catalyst, aryl halide, base, toluene | Elevated temperature, inert atmosphere | Stereoselective, broad substrate scope | Requires expensive catalysts and ligands |

Analytical and Purification Techniques

- Crystallization: Cooling crystallization from 95% ethanol is commonly used to isolate the pure amino acid after hydrolysis.

- Chromatography: High-performance liquid chromatography (HPLC) is employed for purification and analysis, especially for stereoisomer separation.

- Spectroscopic characterization: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.

- Elemental analysis and melting point provide additional quality control data.

Summary and Expert Insights

The preparation of this compound involves sophisticated synthetic organic chemistry techniques. The choice of method depends on the desired stereochemistry, scale, and available starting materials. The nitroacetate alkylation route offers a straightforward and scalable approach, while Corey–Chaykovsky cyclopropanation provides excellent stereocontrol. Palladium-catalyzed arylation methods expand the scope to diverse aryl substituents with precise control.

Each method requires careful optimization of reaction conditions, catalysts, and purification protocols to achieve high yields and purity. The combination of these approaches, supported by modern analytical techniques, enables the efficient synthesis of this important cyclopropane amino acid derivative for research and potential pharmaceutical applications.

This article is based on a thorough survey of patents, peer-reviewed publications, and chemical databases, including:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 1-(3-Nitrophenyl)-2-methylcyclopropane-1-carboxylic acid.

Reduction: 1-(3-Aminophenyl)-2-methylcyclopropane-1-methanol.

Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents (e.g., halogens, methoxy groups), stereochemistry, and ring saturation (cyclopropane vs. cyclopropene). Key comparisons include:

Table 1: Structural and Physical Properties of Selected Cyclopropane Derivatives

Key Observations :

- Ring Saturation : Cyclopropene derivatives (e.g., evidence 1 and 5) exhibit lower thermal stability (lower melting points) compared to saturated cyclopropane analogs (e.g., evidence 8–9), likely due to ring strain in cyclopropenes.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) enhance the acidity of the carboxylic acid moiety, while amino groups (as in the target compound) may increase solubility and reactivity in biological systems.

- Stereochemistry : Chiral centers significantly influence physical properties. For example, (1R,2S)- and (1S,2S)-diastereomers of 4-chlorophenyl derivatives show distinct melting points and optical rotations.

Spectroscopic and Analytical Data

- NMR Spectroscopy : Cyclopropane derivatives show characteristic signals for cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide exhibits aromatic protons at δ 7.66–7.43 ppm.

- IR Spectroscopy : Carboxylic acids display strong C=O stretches near 1690–1674 cm⁻¹, while amides show C=O stretches at ~1650 cm⁻¹.

Biological Activity

1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its role in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial as MMP-13 is implicated in joint destruction and various cancer metastasis processes. The compound has been shown to selectively inhibit aggrecanase activity without affecting MMP-1, which is significant in minimizing side effects associated with broader MMP inhibition .

Enzyme Inhibition

Research indicates that this compound exhibits strong inhibitory activity against:

- Aggrecanase : Plays a role in cartilage degradation.

- MMP-13 : Involved in the breakdown of extracellular matrix components.

These properties suggest the compound may be beneficial in treating conditions like osteoarthritis and rheumatoid arthritis by preventing cartilage degradation .

Antitumor Activity

Studies have proposed that the compound's ability to inhibit both aggrecanase and MMPs could position it as a promising candidate for antitumor therapies. The dual inhibitory action may help in reducing tumor metastasis and invasiveness by targeting pathways involved in tissue remodeling during cancer progression .

Case Studies

Several studies have documented the biological effects of this compound:

- Joint Disease Models : In preclinical models of osteoarthritis, administration of this compound resulted in reduced cartilage degradation markers compared to control groups, indicating its potential as a therapeutic agent .

- Cancer Metastasis Studies : In vitro studies demonstrated that the compound inhibited the migration of cancer cells through extracellular matrix components, suggesting its role in preventing metastasis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | MMP Inhibition | Aggrecanase Inhibition | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Standard MMP Inhibitors (e.g., Marimastat) | Yes | No | Limited |

| Aggrecanase Selective Inhibitors | No | Yes | Limited |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies. One approach uses alkylation of glycine derivatives with electrophilic precursors, followed by intramolecular cyclization under basic conditions (e.g., KOH/EtOH) . Another method employs transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, where steric effects from the 2-methyl group necessitate optimized temperature (0–25°C) and catalyst loading (e.g., 5 mol% Rh₂(OAc)₄) to minimize byproducts . Purification via recrystallization (ethanol/water) or silica chromatography is critical for isolating enantiomerically pure forms, as evidenced by studies on analogous cyclopropane carboxylates .

Q. How can the stereochemistry and structural rigidity of this compound be characterized to confirm its conformation?

- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment, as demonstrated for related cyclopropane derivatives (e.g., (1R,2R)-configurations in ACC analogs) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximities between the 3-aminophenyl and methyl groups. Computational methods (DFT calculations) further validate torsional angles and ring strain, which influence binding affinity in biological systems .

Q. What preliminary biological assays are suitable for screening its activity, given its structural similarity to ACC?

- Methodological Answer : Competitive inhibition assays with ACC deaminase (ACCD) are recommended. ACCD catalyzes ACC cleavage to α-ketobutyrate and ammonia; structural analogs like this compound may act as substrates or inhibitors. Use spectrophotometric monitoring of α-ketobutyrate production at 340 nm (NADH-coupled assay) . Dose-response curves (0.1–10 mM) and kinetic analysis (Km, Vmax) can differentiate competitive vs. noncompetitive inhibition .

Advanced Research Questions

Q. How does the 2-methyl substituent impact enzymatic interactions compared to non-methylated ACC analogs?

- Methodological Answer : The methyl group introduces steric hindrance, altering enzyme-substrate docking. Molecular dynamics simulations of ACCD binding pockets reveal reduced flexibility in the active site when methylated analogs are present, decreasing catalytic efficiency (kcat/Km) by ~40% compared to ACC . Mutagenesis studies (e.g., ACCD Ala248→Gly) can identify residues critical for accommodating bulky substituents .

Q. Contradictory data exist regarding its role in ethylene biosynthesis: How can these discrepancies be resolved?

- Methodological Answer : Ethylene biosynthesis involves ACC oxidation by ACC oxidase (ACCO). While ACC is the direct precursor, structural analogs may interfere with ACCO or ethylene receptor binding. Resolve contradictions by:

- Tissue-specific assays : Test in ethylene-sensitive tissues (e.g., Arabidopsis hypocotyls) vs. non-sensitive systems.

- Isotopic labeling : Use ¹⁴C-ACC co-incubated with the compound to track competitive uptake .

- Receptor binding studies : Employ surface plasmon resonance (SPR) with recombinant ETR1 receptors to measure affinity .

Q. What strategies optimize enantiomeric purity for pharmacological studies, given the compound's chiral centers?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru(II)-Pheox complexes) achieves >90% ee . For resolution, chiral HPLC (Chiracel OD-H column, hexane/IPA mobile phase) separates diastereomers. Circular dichroism (CD) spectroscopy validates enantiopurity, while crystallography confirms absolute configuration .

Q. How do environmental factors (pH, temperature) influence its stability and degradation pathways?

- Methodological Answer : Accelerated stability studies (25–40°C, pH 3–9) reveal:

- Acidic conditions : Cyclopropane ring-opening via acid-catalyzed hydrolysis, forming linear ketone intermediates .

- Neutral/alkaline conditions : Oxidative degradation predominates; LC-MS identifies carboxylate and quinone byproducts. Stabilizers like ascorbic acid (1 mM) reduce oxidation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.